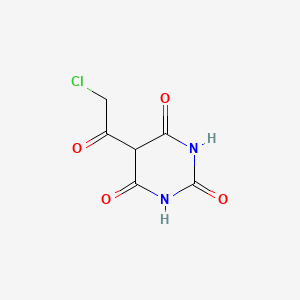

5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione

描述

Pyrimidine-2,4,6(1H,3H,5H)-trione derivatives are a versatile class of heterocyclic compounds characterized by a central pyrimidine ring substituted with three ketone groups. These compounds exhibit diverse biological and physicochemical properties depending on substituents at the 5-position. 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione, featuring a chloroacetyl group (-COCH₂Cl), is of interest due to the electron-withdrawing nature of the substituent, which may enhance reactivity and modulate biological activity.

属性

CAS 编号 |

672286-67-8 |

|---|---|

分子式 |

C6H5ClN2O4 |

分子量 |

204.57 g/mol |

IUPAC 名称 |

5-(2-chloroacetyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C6H5ClN2O4/c7-1-2(10)3-4(11)8-6(13)9-5(3)12/h3H,1H2,(H2,8,9,11,12,13) |

InChI 键 |

XXXZMKFHJANJKK-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)C1C(=O)NC(=O)NC1=O)Cl |

产品来源 |

United States |

准备方法

合成路线及反应条件: 5-(2-氯乙酰基)-1,3-二嗪-2,4,6-三酮的合成通常涉及在碱(如三乙胺)存在下,1,3-二嗪-2,4,6-三酮与氯乙酰氯反应。该反应在无水条件下进行,以防止氯乙酰氯水解。一般反应方案如下:

1,3-二嗪-2,4,6-三酮+氯乙酰氯→5-(2-氯乙酰基)-1,3-二嗪-2,4,6-三酮

工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,可以使用重结晶或色谱等纯化步骤来获得高纯度的所需产物。

化学反应分析

反应类型:

取代反应: 5-(2-氯乙酰基)-1,3-二嗪-2,4,6-三酮中的氯乙酰基可以与各种亲核试剂(如胺、醇和硫醇)发生亲核取代反应。

氧化和还原反应: 该化合物可以在特定条件下氧化或还原,生成不同的衍生物。

水解: 氯乙酰基可以水解形成相应的羧酸衍生物。

常用试剂和条件:

亲核取代: 胺、醇和硫醇等试剂,在三乙胺等碱的存在下。

氧化: 高锰酸钾或过氧化氢等氧化剂。

还原: 氢化铝锂或硼氢化钠等还原剂。

水解: 酸性或碱性条件,以促进水解反应。

主要产物:

取代产物: 根据所使用的亲核试剂,可以获得各种取代衍生物。

氧化产物: 具有不同官能团的氧化衍生物。

还原产物: 具有改变的氧化态的还原衍生物。

水解产物: 羧酸衍生物。

科学研究应用

化学:

杂环化合物的合成: 5-(2-氯乙酰基)-1,3-二嗪-2,4,6-三酮可作为合成具有潜在生物活性的各种杂环化合物的构建块。

生物学和医学:

抗菌剂: 该化合物的衍生物已显示出作为抗各种细菌和真菌菌株的抗菌剂的潜力。

药物中间体: 它可用于合成具有治疗特性的药物化合物。

工业:

材料科学: 该化合物可用于开发具有特定性能的新材料,如聚合物和涂层。

作用机制

5-(2-氯乙酰基)-1,3-二嗪-2,4,6-三酮及其衍生物的作用机制涉及与特定分子靶标的相互作用。例如,在抗菌应用中,该化合物可能通过干扰必需的生化途径来抑制微生物的生长。氯乙酰基可以与酶或其他蛋白质中的亲核位点反应,导致其活性受到抑制。

相似化合物的比较

Substituent Diversity and Key Features

The biological and chemical properties of pyrimidine-trione derivatives are heavily influenced by substituents. Below is a comparative analysis of select analogs:

Key Observations :

Antiproliferative and Anticancer Activity

- 5-(Benzylidene) Derivatives : Demonstrated potent activity against ovarian (A2780) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. Mechanistic studies indicate ctDNA intercalation and topoisomerase inhibition .

- Triazole-Tagged Analogs: Novel 5-(indol-3-yl)methylene derivatives showed promising antifibrotic effects by blocking NF-κB signaling in liver fibrosis models .

Antimicrobial Activity

- 5-Acetyl Chalcones : Exhibited broad-spectrum activity against Staphylococcus aureus and Streptococcus pyogenes (MIC: 8–32 µg/mL), attributed to membrane disruption and enzyme inhibition .

- 5-(Furan-2-ylmethylene) Derivatives : Moderate antibacterial activity linked to furan's heterocyclic reactivity .

Protein Aggregation Inhibition

- Alkyl-Substituted Pyrimidine-tirones : Derivatives like 1-cyclohexyl-3-phenethylpyrimidine-trione inhibited mutant SOD1-dependent protein aggregation (EC₅₀: 0.71–3.39 µM), relevant for neurodegenerative diseases .

Physicochemical Properties

Solubility and pKa

- 5-(Chloroacetyl) Derivative : Predicted low solubility in water due to hydrophobic chloroacetyl group; pKa likely <5 due to electron-withdrawing effects.

- 5-(4-Methoxybenzylidene) : Enhanced solubility in polar solvents (e.g., DMSO) due to methoxy group; fluorescent λₑₘ ≈ 450 nm .

- 5-(Furan-2-ylmethylene) : pKa ~6.88; density 1.467 g/cm³, suitable for solid-state applications .

Stability and Reactivity

Chloroacetyl derivatives may exhibit hydrolytic instability in aqueous environments, forming carboxylic acids. In contrast, arylidene derivatives are stable under physiological conditions .

生物活性

5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 188.57 g/mol

- CAS Number : 2417-22-3

Antimicrobial Activity

Research indicates that 5-(Chloroacetyl)pyrimidine derivatives exhibit potent antimicrobial properties. For instance, a study evaluated various pyrimidine compounds against a range of bacterial and fungal species. The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing significant activity against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | S. aureus |

| Another derivative | 8 | C. albicans |

These findings suggest that the chloroacetyl group may enhance the compound's ability to penetrate microbial cell walls, thereby increasing its efficacy.

Anticancer Activity

The anticancer potential of 5-(Chloroacetyl)pyrimidine derivatives has been explored in various studies. One notable study investigated the compound's effects on human cancer cell lines using the MTT assay to assess cell viability.

Case Study: In Vitro Evaluation

In a study involving human lung carcinoma cells (A549), the compound exhibited a dose-dependent cytotoxic effect:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

The results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential as an anticancer agent.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. Research has shown that pyrimidine derivatives can inhibit pro-inflammatory cytokines in vitro. A study demonstrated that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages.

Experimental Results

The following table summarizes the impact on TNF-α levels:

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 200 |

| LPS (10 µg/mL) | 500 |

| LPS + Compound (10 µM) | 300 |

These results indicate that the compound may modulate inflammatory responses through inhibition of TNF-α production.

Structure-Activity Relationship (SAR)

The biological activity of 5-(Chloroacetyl)pyrimidine derivatives can be attributed to specific structural features. The presence of electron-withdrawing groups like chloroacetyl enhances lipophilicity and improves binding affinity to biological targets. Studies have suggested that modifications to the pyrimidine ring can further optimize activity against various pathogens and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。